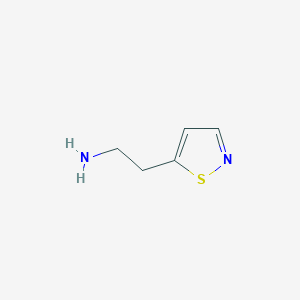

2-(1,2-Thiazol-5-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.20 g/mol |

IUPAC Name |

2-(1,2-thiazol-5-yl)ethanamine |

InChI |

InChI=1S/C5H8N2S/c6-3-1-5-2-4-7-8-5/h2,4H,1,3,6H2 |

InChI Key |

TWCRHWLIAMJXMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SN=C1)CCN |

Origin of Product |

United States |

The Enduring Significance of the 1,2 Thiazole Heterocycle in Organic Chemistry

The 1,2-thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone of modern organic and medicinal chemistry. nih.govslideshare.net Its importance stems from its distinct electronic properties and its presence in a vast array of biologically active compounds. researchgate.net

The thiazole (B1198619) ring is aromatic, a characteristic that imparts significant stability. numberanalytics.com This aromaticity arises from the delocalization of pi electrons across the ring system. nih.gov The presence of both a sulfur and a nitrogen atom within the ring creates a unique electronic environment, influencing the reactivity of the entire molecule. numberanalytics.com For instance, the nitrogen atom imparts a degree of basicity, although it is weaker than that of pyridine (B92270) due to the electron-withdrawing effect of the sulfur atom. numberanalytics.com

From a synthetic standpoint, the thiazole ring is a versatile scaffold. It can undergo various chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing chemists to introduce a wide range of functional groups and build complex molecular architectures. researchgate.netnumberanalytics.com The Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, is a classic and widely used method for constructing the thiazole core. numberanalytics.comderpharmachemica.com

The prevalence of the thiazole moiety in numerous pharmaceuticals underscores its significance. globalresearchonline.net It is a key structural feature in drugs with diverse therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory agents. nih.govfrontiersin.org This widespread biological activity has fueled continuous research into novel thiazole derivatives. wisdomlib.orgresearchgate.net

Table 1: General Properties of the 1,2-Thiazole Ring

| Property | Description |

| Structure | Five-membered heterocyclic aromatic ring containing one sulfur and one nitrogen atom. |

| Aromaticity | Possesses aromatic character due to delocalized pi electrons, contributing to its stability. numberanalytics.com |

| Reactivity | Can undergo electrophilic substitution (primarily at the C-5 position) and nucleophilic substitution (primarily at the C-2 position). researchgate.net |

| Basicity | The nitrogen atom provides basic properties, though weaker than pyridine. numberanalytics.com |

| Synthesis | Commonly synthesized via methods like the Hantzsch thiazole synthesis. numberanalytics.com |

The Versatile Role of the Ethan 1 Amine Moiety in Chemical Synthesis and Functionalization

The ethan-1-amine (or ethylamine) moiety is a fundamental building block in organic synthesis. safrole.comwikipedia.org It consists of a two-carbon ethyl group attached to a primary amine group (-NH2). wikipedia.org The presence of the amine group, with its lone pair of electrons on the nitrogen atom, defines the chemical character of this moiety, making it a potent nucleophile and a base. youtube.com

In chemical synthesis, the ethan-1-amine group readily participates in a wide array of reactions. It can be acylated to form amides, alkylated to produce secondary and tertiary amines, and can react with aldehydes and ketones to form imines, which can be subsequently reduced to amines. safrole.comlibretexts.org This reactivity makes it an invaluable tool for introducing nitrogen-containing functional groups into molecules, a common strategy in the development of new chemical entities. wikipedia.org

Table 2: Characteristics of the Ethan-1-amine Moiety

| Property | Description |

| Structure | A two-carbon alkyl chain with a terminal primary amine group (-NH2). |

| Reactivity | Acts as a nucleophile and a base due to the lone pair of electrons on the nitrogen atom. youtube.com |

| Key Reactions | Undergoes acylation, alkylation, and reaction with carbonyl compounds. safrole.comlibretexts.org |

| Functionalization | Provides a straightforward method for introducing a basic nitrogen atom and a flexible side chain. |

| Solubility | Can form salts with acids, often increasing aqueous solubility. youtube.com |

Charting the Course: Research Trajectories and Challenges for Thiazole Based Compounds

Classical and Contemporary Approaches to 1,2-Thiazole Ring Synthesis

The formation of the 1,2-thiazole ring is a cornerstone of synthesizing this compound. Various methods, from historical name reactions to modern cyclization strategies, have been employed.

Adaptations of Hantzsch Thiazole Synthesis for 1,2-Thiazole Isomers

The Hantzsch thiazole synthesis, first described in 1887, is a widely recognized method for preparing thiazole rings. synarchive.com It traditionally involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com While the classical Hantzsch synthesis directly yields 1,3-thiazoles, adaptations and variations of this reaction can be envisioned for the synthesis of 1,2-thiazole precursors. chemhelpasap.comwikipedia.org The reaction is known for being generally high-yielding and straightforward to perform. chemhelpasap.com

However, the traditional Hantzsch synthesis often requires harsh reaction conditions and long reaction times, sometimes up to 24-25 hours, and can result in low yields. scispace.com Modifications to the classical method, such as those introduced by King et al., involve the in-situ generation of the α-haloketone from a ketone and a halogen, though these can still be cumbersome and require extended reaction times. scispace.com The reaction conditions can also influence the regioselectivity, with acidic conditions potentially leading to mixtures of isomers. rsc.org

A synthetic route to a precursor of the target molecule, 2-(thiazol-5-yl)ethan-1-ol, has been documented. researchgate.net This synthesis starts with the bromination of a suitable starting material, followed by iodination and a subsequent palladium-catalyzed cross-coupling reaction with potassium vinyltrifluoroborate. The final step involves the introduction of the ethanol (B145695) side chain via reaction with oxirane. researchgate.net This precursor could then be converted to the desired amine.

Alternative Cyclization Strategies for Thiazole Ring Formation

Beyond the Hantzsch synthesis, a variety of alternative cyclization strategies have been developed for the formation of the thiazole ring. These methods often offer advantages in terms of milder reaction conditions, improved yields, and greater substrate scope.

One such approach involves the reaction of enaminones with thioamides, which can be achieved through a green and sustainable electrochemical oxidative cyclization under metal- and oxidant-free conditions. organic-chemistry.org Another strategy utilizes the reaction of active methylene (B1212753) isocyanides with methyl arene- and hetarenecarbodithioates, providing a rapid and efficient route to 4,5-disubstituted thiazoles that often avoids complex purification steps. organic-chemistry.org

Domino reactions, such as the alkylation-cyclization of propargyl bromides with thioureas, offer a streamlined approach to 2-aminothiazoles. encyclopedia.pubwjrr.org The use of Lawesson's reagent to thionate α-amido-β-ketoesters provides another pathway to 1,3-thiazoles. wjrr.orgnih.gov Additionally, the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) can yield 5-arylthiazoles. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Thiazole Derivatives

The growing emphasis on sustainable chemical manufacturing has led to the development of greener synthetic routes for thiazole derivatives. researchgate.netbepls.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Organic Synthesis of Thiazole Precursors

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. researchgate.netbohrium.com The application of microwave irradiation has been successfully demonstrated in various thiazole syntheses.

For instance, the iodine-mediated condensation of ketones with thiourea (B124793) in DMF under microwave irradiation has been shown to substantially enhance the reaction rate and improve yields. researchgate.net Similarly, the Hantzsch reaction of acetophenone (B1666503) with iodine and thiourea under microwave conditions, followed by heating in water, produces 2-amino-4-phenylthiazole (B127512) in high yield. researchgate.net Microwave-assisted synthesis of hydrazinyl thiazoles from carbonyl compounds, thiosemicarbazide, and alpha-haloketones can be achieved in a solvent- and catalyst-free one-pot procedure with good to excellent yields and very short reaction times. encyclopedia.pub Furthermore, the synthesis of 1-thiazolyl-pyridazinedione derivatives has been accomplished via a multicomponent reaction under microwave irradiation using chitosan (B1678972) as a biodegradable and reusable basic catalyst. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Hantzsch reaction of acetophenone, iodine, and thiourea | 12 hours, 45-65% yield | 5 minutes + 7 minutes heating in water, 92% yield | researchgate.net |

| Synthesis of hydrazinyl thiazoles | Several hours | 30-175 seconds | encyclopedia.pub |

| Synthesis of N-substituted-2-[([...]-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33-90 seconds, 82% yield | rsc.org |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute, 85% yield | rsc.org |

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. synarchive.comresearchgate.net Several one-pot methodologies have been developed for the synthesis of thiazole derivatives. nih.gov

A notable example is the one-pot, three-component condensation of an α-haloketone, thiourea, and a substituted o-hydroxybenzaldehyde under solvent-free conditions to produce thiazole derivatives in high yields (85-95%). scispace.com This method is significantly more efficient than the classical approach in refluxing ethanol, which yields only 60-70% of the product. scispace.com Another efficient one-pot synthesis of 2-aminothiazoles involves the reaction of acetophenone derivatives, thiourea, and trichloroisocyanuric acid (TCCA) in the presence of a magnetic nanocatalyst. nih.gov This method offers high efficiency and easy separation of the catalyst. nih.gov Furthermore, a one-pot synthesis of 2-aminothiazole-5-carboxylates from β-keto esters, thiourea, and N-bromosuccinimide has been reported in an aqueous phase under supramolecular catalysis. wjrr.org

Solvent-Free and Catalyst-Free Methodologies in Thiazole Chemistry

The development of solvent-free and catalyst-free reactions is a key goal in green chemistry, as it eliminates the environmental impact and cost associated with solvents and catalysts. scispace.comingentaconnect.com

A simple and effective method for the synthesis of thiazole derivatives involves the grinding of an α-haloketone and thiourea with a few drops of ethanol, followed by the addition of a substituted o-hydroxybenzaldehyde at room temperature. scispace.comresearchgate.net This solvent-free approach provides high yields and significantly reduces reaction times compared to traditional methods. scispace.com Another example is the Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea, which proceeds to completion in seconds without a catalyst, affording 2-aminothiazoles in good yields after a simple workup. organic-chemistry.org Additionally, the reaction of isothiocyanates with acid chlorides and α-bromocarbonyl compounds can be performed under solvent-free conditions to produce thiazole derivatives in excellent yields. ingentaconnect.com

Specific Synthetic Pathways to this compound Core

Construction of 5-Substituted 1,2-Thiazole Intermediates

The formation of the isothiazole (B42339) ring itself can be achieved through various modern synthetic methodologies. A key consideration is the incorporation of a functional group or "handle" at the C5 position that can be used for the subsequent attachment of the side chain.

Several strategies exist for the synthesis of substituted isothiazoles:

[4+1] Annulation: An operationally simple and metal-free approach involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc). This method proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade to form the 3,5-disubstituted isothiazole ring. organic-chemistry.org

Rhodium-Catalyzed Transannulation: A more advanced method is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. This reaction provides access to a wide array of isothiazoles and is proposed to proceed through an α-thiavinyl rhodium-carbenoid intermediate. organic-chemistry.orgacs.org

Three-Component Reactions: Thiazoles and isothiazoles can be synthesized through a three-component strategy employing enaminoesters, fluorodibromoiamides/esters, and sulfur. nih.gov

For the specific purpose of synthesizing this compound, a crucial intermediate is 5-formylisothiazole . This can be prepared from the corresponding isothiazole-5-carboxylic acid. For example, 4-methylthiazole-5-carboxylic acid can be converted to its acid chloride using thionyl chloride, which is then reduced to 4-methyl-5-formylthiazole using a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst via Rosenmund reduction. mdpi.com A similar sequence can be applied to the unsubstituted isothiazole-5-carboxylic acid chloride. thieme-connect.de Alternatively, lithiation at the 5-position of an isothiazole followed by quenching with N,N-dimethylformamide (DMF) can also yield the desired 5-formyl derivative. thieme-connect.de

Introduction and Functionalization of the Ethan-1-amine Side Chain

With a 5-substituted isothiazole intermediate in hand, the next phase is the construction of the ethan-1-amine side chain. There is no single, direct method; instead, several multi-step pathways can be envisaged, leveraging well-established organic transformations.

Pathway A: Henry Reaction Route

A prominent strategy involves the Henry (or nitroaldol) reaction. wikipedia.orgorganic-chemistry.org

Condensation: 5-Formylisothiazole is reacted with nitromethane (B149229) in the presence of a base (e.g., sodium hydroxide, DBU) to form 1-(isothiazol-5-yl)-2-nitroethanol. wikipedia.orgorganic-chemistry.orgmdpi.com

Dehydration: This nitro alcohol can be dehydrated, often under acidic conditions or by converting the alcohol to a good leaving group, to yield 5-(2-nitrovinyl)isothiazole. This step may occur spontaneously under the Henry reaction conditions if care is not taken. organic-chemistry.org

Reduction: The nitro group of either the nitro alcohol or the nitrovinyl intermediate is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel). wikipedia.orgyoutube.comyoutube.com This final reduction step yields the target compound, this compound.

Pathway B: Acetonitrile Reduction Route

Another viable pathway involves the elaboration from an isothiazole-5-acetonitrile intermediate.

Halogenation: The 5-hydroxymethylisothiazole (obtained from the reduction of 5-formylisothiazole) is converted to 5-(halomethyl)isothiazole using a suitable halogenating agent (e.g., SOCl₂, PBr₃).

Cyanation: The resulting halide undergoes nucleophilic substitution with a cyanide salt (e.g., NaCN, KCN) to produce isothiazole-5-acetonitrile.

Reduction: The nitrile group is then reduced to a primary amine using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation to afford the final product. youtube.com

Pathway C: Sonogashira Coupling Route

For a more convergent approach, modern cross-coupling reactions can be employed.

Coupling: A 5-haloisothiazole (e.g., 5-bromo or 5-iodoisothiazole) is subjected to a Sonogashira coupling reaction with a protected acetylene (B1199291), such as ethynyltrimethylsilane (TMS-acetylene). This reaction is typically catalyzed by palladium and copper complexes. researchgate.netgelest.com

Deprotection and Hydration/Reduction: The resulting 5-(trimethylsilylethynyl)isothiazole is deprotected (e.g., with fluoride (B91410) ion) to give 5-ethynylisothiazole. Subsequent functional group transformations, such as hydration followed by reductive amination or direct conversion to the aminoethyl group, would be required to complete the synthesis.

Protection and Deprotection Strategies for Amine Functionality

In complex syntheses, it is often necessary to temporarily mask the reactivity of the amine group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its ease of removal.

Protection: The primary amine of this compound can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nih.gov The reaction proceeds via nucleophilic attack of the amine onto one of the carbonyl carbons of Boc₂O.

Deprotection: The Boc group is readily cleaved under acidic conditions. Treatment of the N-Boc protected amine with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid (HCl) in a solvent like methanol (B129727) or dioxane, efficiently removes the protecting group to regenerate the primary amine salt. google.com

Table 1: Common Amine Protection/Deprotection Schemes

| Process | Reagents | General Conditions | Product |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, NaHCO₃) | THF or DCM, Room Temperature | N-Boc protected amine |

| Boc Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | DCM or Methanol/Dioxane, Room Temperature | Primary amine salt (e.g., trifluoroacetate (B77799) or hydrochloride) |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Reaction Mechanism Elucidation for 1,2-Thiazole Ring Formation

The mechanisms for forming the isothiazole ring are intricate and depend on the chosen synthetic route.

Mechanism of [4+1] Annulation: The synthesis of 3,5-disubstituted isothiazoles from β-ketothioamides and ammonium acetate is proposed to follow a specific cascade. The reaction initiates with the formation of an imine between the ketone of the starting material and ammonia (B1221849) (from NH₄OAc). This is followed by an intramolecular cyclization where the nitrogen attacks the thiocarbonyl carbon. The final step is an aerial oxidation of the resulting dihydroisothiazole (B14293150) intermediate to furnish the aromatic isothiazole ring. organic-chemistry.org

Mechanism of Rhodium-Catalyzed Transannulation: The reaction between a 1,2,3-thiadiazole (B1210528) and a nitrile, catalyzed by a rhodium complex, follows a more complex pathway. It is proposed that the thiadiazole first undergoes denitrogenation (loss of N₂) upon coordination to the rhodium center, forming a reactive α-thiavinyl rhodium-carbenoid intermediate. This intermediate then acts as a 1,3-dipole equivalent. In a key step, the nucleophilic carbene carbon of this intermediate attacks the electrophilic carbon of the nitrile, followed by cyclization and catalyst regeneration to yield the isothiazole product. organic-chemistry.orgacs.org

Mechanistic Studies of Side-Chain Elaboration and Functional Group Interconversions

The mechanisms for installing and modifying the side chain generally follow well-established principles of organic chemistry.

Mechanism of the Henry Reaction: The nitroaldol reaction begins with the deprotonation of the α-carbon of the nitroalkane (nitromethane) by a base, creating a resonance-stabilized nitronate anion. wikipedia.orgorganic-chemistry.org This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde (5-formylisothiazole). The resulting tetrahedral alkoxide intermediate is subsequently protonated by the conjugate acid of the base (or by a separate acid workup) to give the β-nitro alcohol product. wikipedia.org

Mechanism of Nitrile/Nitro Group Reduction: The reduction of nitriles and nitro groups to primary amines using LiAlH₄ involves the delivery of hydride ions (H⁻). For nitriles, successive hydride attacks on the carbon atom, followed by workup, lead to the amine. For nitro groups, the mechanism is more complex, involving multiple hydride transfers and the formation of intermediate nitroso and hydroxylamine (B1172632) species before the final amine is produced. youtube.comyoutube.com With catalytic hydrogenation, the substrate is adsorbed onto the surface of the metal catalyst (e.g., Pd, Pt, Ni), where hydrogen atoms are added across the multiple bonds. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H-NMR) for Amine and Thiazole Proton Assignment

Proton NMR (¹H-NMR) spectroscopy reveals the chemical environment of each proton in a molecule. The spectrum for this compound would be expected to show distinct signals for the protons on the thiazole ring and the ethylamine (B1201723) side chain.

The thiazole ring protons are anticipated to appear in the aromatic region of the spectrum. For the parent thiazole, signals are observed at approximately 8.0-10.0 ppm. chemicalbook.com The specific chemical shifts for the protons on the 1,2-thiazole ring will be influenced by the positions of the nitrogen and sulfur atoms and the ethylamine substituent. The ethylamine side chain protons would present as two multiplets, likely triplets, corresponding to the two methylene (-CH₂-) groups. The methylene group adjacent to the amine function (CH₂-N) would typically appear more downfield than the methylene group attached to the thiazole ring due to the electron-withdrawing effect of the nitrogen atom. The amine (-NH₂) protons usually appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Thiazole-H | ~7.5 - 8.5 | Singlet/Doublet |

| -CH₂-Thiazole | ~2.9 - 3.2 | Triplet |

| -CH₂-NH₂ | ~2.7 - 3.0 | Triplet |

| -NH₂ | ~1.5 - 3.0 | Broad Singlet |

| Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. |

For comparison, in various thiazole derivatives, the chemical shifts of ring protons are highly dependent on the substitution pattern. For example, in certain N-aryl substituted thiazoles, the thiazole proton signal can appear around 7.0-8.0 ppm. researchgate.net

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbon atoms of the thiazole ring are expected to resonate in the downfield region (typically δ 110-170 ppm) due to their association with the heteroatoms and their aromatic character. The specific shifts depend on whether the carbon is adjacent to sulfur, nitrogen, or another carbon. rsc.orgmdpi.comnih.gov The two methylene carbons of the ethylamine side chain will appear in the aliphatic region (typically δ 20-50 ppm). The carbon atom bonded to the nitrogen of the amine group will generally be more deshielded (further downfield) than the carbon attached to the thiazole ring.

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Thiazole C=N | ~150 - 170 |

| Thiazole C-S | ~110 - 145 |

| -CH₂-Thiazole | ~30 - 40 |

| -CH₂-NH₂ | ~40 - 50 |

| Note: These are estimated values based on typical ranges for similar structures. |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the ethylamine chain, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to. columbia.edu It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For instance, the proton signal assigned to the -CH₂-NH₂ group would show a cross-peak with its corresponding carbon signal in the HSQC spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption frequencies. In the FT-IR spectrum of this compound, several key bands would be expected. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would be observed around 2850-2960 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amine (N-H) | 3300 - 3500 | Stretch |

| Aliphatic (C-H) | 2850 - 2960 | Stretch |

| Thiazole Ring (C=N, C=C) | 1400 - 1650 | Stretch |

| C-N | 1000 - 1250 | Stretch |

| Note: These are general ranges and can be influenced by the molecular environment. |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. It is particularly sensitive to non-polar and symmetric bonds, which may be weak or absent in an IR spectrum. For thiazole and its derivatives, Raman spectra provide key information about the ring vibrations. rsc.orgnih.gov The C-S bond stretching within the thiazole ring, for instance, often gives a distinct Raman signal. researchgate.net Bands related to the symmetric stretching of the C=C and C=N bonds in the ring are also prominent. researchgate.net Analysis of the Raman spectrum of this compound would help to confirm the integrity of the thiazole ring and provide additional details about the carbon-sulfur bonding that might be less clear in the FT-IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, both high-resolution and tandem mass spectrometry would provide definitive structural information.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₅H₈N₂S. The exact mass is a critical piece of data for the unequivocal identification of the compound.

Table 1: Calculated Exact Mass for this compound and its Protonated Form.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₅H₈N₂S | 128.0408 |

Data is calculated based on isotopic masses and is foundational for HRMS analysis.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the protonated molecule, [M+H]⁺) to generate a characteristic fragmentation pattern. This pattern provides a structural fingerprint of the molecule. For this compound, the fragmentation would likely involve the cleavage of the ethylamine side chain and fragmentation of the 1,2-thiazole ring. The study of these pathways is crucial for distinguishing it from its isomers, such as 2-(1,3-thiazol-2-yl)ethan-1-amine.

Common fragmentation pathways for thiazole derivatives often involve the loss of small neutral molecules like hydrogen cyanide (HCN), acetylene (C₂H₂), and cleavage of the bonds adjacent to the heteroatoms. researchgate.netnih.govsapub.org In the case of this compound, key fragment ions would be expected from the loss of the amino group and subsequent ring fragmentation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic structure and photophysical properties of a molecule.

The 1,2-thiazole ring acts as a chromophore, absorbing ultraviolet light. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring. researchgate.netrsc.org The position and intensity of these bands can be influenced by the solvent polarity and pH due to the presence of the basic amino group. For instance, protonation of the amine group in acidic conditions could lead to a shift in the absorption maxima (a hypsochromic or bathochromic shift). researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for a Generic Thiazole Chromophore.

| Transition | Typical Wavelength Range (nm) | Notes |

|---|---|---|

| π → π* | 200-260 | High intensity absorption. Characteristic of the aromatic system. |

These are general ranges for thiazole derivatives and the exact values for this compound may vary.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many simple thiazoles are not strongly fluorescent, derivatization can lead to highly emissive compounds. chim.itnih.gov The fluorescence properties of this compound and its derivatives would be highly dependent on their structure, the solvent environment, and temperature. Factors such as intramolecular rotation and the formation of aggregates can significantly impact the fluorescence quantum yield and lifetime. mdpi.comrsc.org The introduction of larger aromatic systems or specific functional groups to the core structure could be a strategy to enhance its fluorescent properties.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound or a suitable salt (e.g., hydrochloride) would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com This information is fundamental to understanding its physical properties and how it interacts with other molecules. The solid-state packing is influenced by hydrogen bonds involving the amine group and potential π-π stacking interactions of the thiazole rings. wikipedia.org

Table 3: Key Structural Parameters Obtainable from Crystallography.

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Bond Lengths and Angles | Precise geometry of the molecule. |

| Torsion Angles | Conformation of the ethylamine side chain relative to the thiazole ring. |

This table outlines the type of data obtained from a crystallographic study, which is currently not available for this specific compound.

Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement

The study of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one showed that all non-hydrogen atoms of the molecule are nearly coplanar. nih.gov This planarity is a significant structural feature, influencing how the molecules pack together in the crystal lattice. The precise crystallographic parameters determined from the SC-XRD experiment are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. researchgate.net

| Parameter | Value |

| Empirical Formula | C₆H₈N₂OS |

| Formula Weight | 156.20 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.7445(15) Åb = 13.498(3) Åc = 8.010(2) Åβ = 94.421(7)° |

| Volume | 727.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.427 Mg/m³ |

| Absorption Coefficient | 0.37 mm⁻¹ |

| F(000) | 328 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, the crystal structure is stabilized by a network of hydrogen bonds and other non-covalent interactions. nih.gov

A Hirshfeld surface analysis was employed to quantify the contributions of different intermolecular contacts to the crystal packing. nih.gov The results indicate that H⋯H contacts are the most significant, followed by O⋯H/H⋯O, S⋯H/H⋯S, N⋯H/H⋯N, and C⋯H/H⋯C interactions. nih.gov The relative contributions of these interactions are detailed in the table below.

Table 2: Contribution of Intermolecular Contacts to the Crystal Packing of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.gov

| Interaction Type | Contribution (%) |

| H⋯H | 37.6 |

| O⋯H/H⋯O | 16.8 |

| S⋯H/H⋯S | 15.4 |

| N⋯H/H⋯N | 13.0 |

| C⋯H/H⋯C | 7.6 |

| S⋯C/C⋯S | 2.7 |

| C⋯O/O⋯C | 2.6 |

| C⋯C | 1.8 |

| N⋯C/C⋯N | 1.5 |

| S⋯O/O⋯S | 0.8 |

| S⋯N/N⋯S | 0.1 |

| O⋯N/N⋯O | 0.1 |

These findings highlight the importance of a range of intermolecular forces in dictating the supramolecular architecture of this thiazole derivative. The detailed understanding of these interactions at the molecular level is crucial for the rational design of new materials with desired physical and chemical properties.

Computational and Theoretical Investigations of 2 1,2 Thiazol 5 Yl Ethan 1 Amine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to describing the electronic behavior and three-dimensional shape of a molecule. For a compound like 2-(1,2-Thiazol-5-yl)ethan-1-amine, these methods can elucidate the influence of the ethanamine side chain on the electronic environment of the isothiazole (B42339) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties.nih.govThe two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital from which an electron is most likely to be donated. Regions of high HOMO density are sites prone to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Regions of high LUMO density are susceptible to nucleophilic attack.

For this compound, FMO analysis would reveal the distribution of these orbitals. It is expected that the HOMO would be localized on electron-rich areas, potentially involving the lone pairs of the sulfur and nitrogen atoms, while the LUMO might be distributed across the π-system of the isothiazole ring. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping for Reactivity PredictionA Molecular Electrostatic Potential (MESP) map is a color-coded, three-dimensional visualization of the electrostatic potential on the surface of a molecule.nih.govIt is an invaluable tool for predicting how a molecule will interact with other charged species.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are attractive sites for electrophiles (e.g., protons). These are typically found around electronegative atoms like nitrogen and oxygen. nih.govrsc.org

Blue Regions: Indicate positive electrostatic potential, electron-poor, and are sites of repulsion for electrophiles. These are often located around hydrogen atoms, especially those bonded to heteroatoms. nih.gov

For this compound, the MESP map would likely show a region of strong negative potential around the isothiazole nitrogen atom and a positive potential around the hydrogens of the amine group (-NH2), identifying these as the primary sites for electrophilic and nucleophilic interactions, respectively. physchemres.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods can simulate spectroscopic data, which is instrumental in interpreting experimental results and confirming molecular structure.

Computational Vibrational Spectroscopy (IR and Raman Spectra Simulation)Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of infrared (IR) and Raman spectra.acs.orgEach calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.mdpi.comFor this compound, this simulation would predict the characteristic vibrational modes:

N-H stretching vibrations from the amine group.

C-H stretching from the ethyl chain and the isothiazole ring.

C=N, C=C, and C-S stretching modes characteristic of the isothiazole ring.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. acs.orgresearchgate.net It allows for the prediction of electronic absorption spectra, providing insights into the wavelengths of light a molecule will absorb and the nature of the corresponding electronic transitions. acs.org For a molecule like this compound, TD-DFT calculations can elucidate the transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In the case of this compound, the electronic structure is dominated by the thiazole (B1198619) ring. The key electronic transitions are expected to be of the π → π* type, localized on the heterocyclic ring system. The nitrogen and sulfur heteroatoms introduce n → π* transitions as well, which are typically weaker.

While specific experimental spectra for this exact molecule are not widely published, TD-DFT calculations performed on similar thiazole-containing structures provide a reliable model for its expected behavior. acs.orgdoi.org Calculations would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), often incorporating a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase conditions. doi.orgresearchgate.net The results of such a calculation would predict the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which is a measure of the transition's intensity.

Table 1: Representative TD-DFT Predicted Electronic Transitions for a Thiazole Moiety

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 255 | 0.12 | HOMO → LUMO (π → π*) |

| S0 → S2 | 220 | 0.08 | HOMO-1 → LUMO (π → π*) |

Note: This table is illustrative, based on typical TD-DFT results for thiazole derivatives, to demonstrate the type of data generated by such studies.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational chemistry offers methods to predict ¹H and ¹³C NMR chemical shifts, which can aid in spectral assignment and structural confirmation. researchgate.net The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., B3LYP functional). doi.org

For this compound, calculations would involve optimizing the molecule's geometry and then performing a GIAO calculation to obtain the absolute magnetic shielding tensors. These are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted shifts are highly sensitive to the molecular conformation, especially for the flexible ethan-1-amine chain. The ¹³C chemical shifts for the thiazole ring are particularly characteristic, with the carbon atom adjacent to both the sulfur and nitrogen atoms showing a distinct downfield shift. doi.org Similarly, the proton chemical shifts can distinguish between the aromatic protons on the thiazole ring and the aliphatic protons of the ethylamine (B1201723) side chain. rsc.org

Table 2: Representative Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Thiazole-CH | 7.5 - 8.5 | 115 - 125 |

| Thiazole-C (quaternary) | - | 140 - 155 |

| α-CH₂ (to ring) | 3.0 - 3.5 | 35 - 45 |

| β-CH₂ (to amine) | 2.8 - 3.3 | 40 - 50 |

Note: These values are representative estimates based on known chemical shift ranges for similar structural motifs and are what one would expect from a GIAO calculation.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to view the time-dependent behavior of a molecule, offering insights into its motion, flexibility, and interactions with its environment. nih.gov

Conformational Flexibility and Rotational Dynamics of the Ethan-1-amine Chain

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. The ethan-1-amine side chain of this compound possesses significant conformational flexibility due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule by tracking the evolution of its atomic coordinates over time. nih.gov

The key degrees of freedom are the dihedral angles associated with the two rotatable bonds of the ethylamine chain:

τ₁: The rotation around the bond connecting the thiazole ring to the ethyl group.

τ₂: The rotation around the C-C bond within the ethyl group.

By simulating the molecule for nanoseconds or longer, a trajectory is generated that reveals the preferred values for these dihedral angles and the energy barriers between different conformational states (rotamers). This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt.

Solvent Effects on Molecular Conformation and Dynamics

The behavior of a molecule can change dramatically in the presence of a solvent, especially a polar one like water. MD simulations that include explicit solvent molecules are crucial for capturing these effects. For this compound, the primary amine group (-NH₂) is a strong hydrogen bond donor, while the nitrogen atom in the thiazole ring is a hydrogen bond acceptor.

In an aqueous environment, MD simulations would show the formation of a dynamic hydration shell around the molecule. nih.gov Water molecules will form transient hydrogen bonds with the amine and thiazole nitrogen, stabilizing the solute. This solvation can influence the conformational preferences of the ethylamine chain, potentially favoring more extended conformations that maximize solvent exposure over compact, folded ones that might be preferred in the gas phase.

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate a molecule's structural features with its biological activity. researchgate.netscispace.com These studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency or selectivity. nih.govacademie-sciences.fr For a molecule like this compound, SAR studies would focus on identifying the key pharmacophoric elements.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound, a hypothetical pharmacophore can be proposed. This model would be refined through techniques like molecular docking, where the compound is computationally placed into the active site of a target protein to predict its binding mode and affinity. mdpi.com

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Role in Target Binding |

|---|---|---|

| Aromatic/Hydrophobic Center | Thiazole ring | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in a binding pocket. |

| Hydrogen Bond Acceptor | Thiazole Nitrogen (N2) | Forms a hydrogen bond with a donor group (e.g., -OH, -NH) on the target protein. |

| Positive Ionizable Feature | Primary Amine (-NH₂) | Forms a salt bridge (ionic interaction) with an acidic residue (e.g., Aspartate, Glutamate) and acts as a hydrogen bond donor. |

| Hydrogen Bond Donor | Primary Amine (-NH₂) | Donates hydrogen atoms to form hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the target. |

These in silico models allow researchers to predict how modifications to the molecule—such as adding substituents to the thiazole ring or altering the length of the alkyl chain—might impact its binding and activity, thereby guiding synthetic efforts in drug discovery. scispace.comrsc.org

Chemical Transformations and Derivatization of 2 1,2 Thiazol 5 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine group of 2-(1,2-thiazol-5-yl)ethan-1-amine is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Acylation and Amidation Reactions for New Functional Groups

The primary amine of this compound readily undergoes acylation and amidation reactions to form corresponding amides. These reactions are fundamental in medicinal chemistry for creating diverse libraries of compounds for biological screening. For instance, the reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) yields N-(2-(1,2-thiazol-5-yl)ethyl)benzamide. nih.gov This transformation introduces an amide linkage, which can alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity.

A variety of acylating agents can be employed, including acid chlorides, anhydrides, and carboxylic acids activated with coupling reagents. For example, reacting 2-(thiazol-2-yl)ethanamine derivatives with various acid anhydrides, such as succinic or phthalic anhydride, in acetic acid leads to the formation of the corresponding imide derivatives. mdpi.com Similarly, the use of functionally substituted primary aromatic amines with saturated monobasic carboxylic acids in the presence of tantalum pentachloride (TaCl5) as a catalyst has been shown to selectively form carboxylic acid amides. researchgate.net

Table 1: Examples of Acylation and Amidation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Benzoyl chloride | Triethylamine, Ethanol (B145695) | N-(2-(1,2-thiazol-5-yl)ethyl)benzamide |

| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid | Not specified | N-(5-Bromo-thiazol-2-yl)-3-(furan-2-yl)propanamide |

Alkylation and Reductive Amination Strategies

The primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be employed, though it may lead to over-alkylation. A more controlled method is reductive amination. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

For example, the reaction of an amine with an appropriate aldehyde in the presence of a reducing agent can yield a variety of substituted secondary amines. This strategy is widely used in the synthesis of biologically active compounds.

Formation of Schiff Bases and Imines

The primary amine of this compound can react with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. niscpr.res.innih.govnih.gov The formation of the C=N double bond in the imine provides a versatile functional group for further chemical transformations.

The synthesis of thiazol-2(3H)-imine derivatives has been achieved through a one-pot, four-step process involving the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with various primary amines. ekb.eg Another efficient method involves a one-pot, three-component reaction of aromatic α-bromoketones, primary amines, and phenyl isothiocyanate. researchgate.net

Table 2: Synthesis of Schiff Bases and Imines

| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehydes | Glacial acetic acid, reflux | 2-Benzylideneaminonaphthothiazoles |

| 2-Amino benzo[d]thiazole | Aromatic aldehydes | Mo-Al2O3 composite, p-toluene sulphonic acid | N-(benzo[d]thiazol-2-yl)imines |

Modifications and Functionalization of the 1,2-Thiazole Ring System

The 1,2-thiazole ring itself is amenable to various chemical modifications, allowing for the introduction of substituents at different positions of the heterocyclic nucleus.

Electrophilic Substitution Reactions on the Thiazole (B1198619) Nucleus

The electron density of the thiazole ring influences its reactivity towards electrophiles. chemicalbook.com The C5 position is generally the most electron-rich and thus the primary site for electrophilic substitution, followed by the C4 position. chemicalbook.com The C2 position is electronically poor and more susceptible to nucleophilic attack. chemicalbook.com

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For example, bromination of a thiazole derivative can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net These halogenated thiazoles can then serve as precursors for further functionalization through cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions at Thiazole Positions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming new carbon-carbon bonds at specific positions on the thiazole ring. masterorganicchemistry.comyoutube.com These reactions typically involve a palladium catalyst and are highly valued for their functional group tolerance and efficiency in constructing complex molecules. masterorganicchemistry.comyoutube.com

In a Suzuki-Miyaura coupling, a halogenated thiazole (e.g., a bromo- or iodo-thiazole) is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups onto the thiazole ring. For example, the Suzuki reaction of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid has been used to synthesize N-(5-(4-fluorophenyl)thiazol-2-yl) derivatives. nih.gov

The Heck reaction, on the other hand, couples a halogenated thiazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond between the thiazole ring and the alkene. youtube.com

Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Thiazole Substrate | Coupling Partner | Catalyst/Conditions | Reaction Type | Product |

|---|---|---|---|---|

| 2-Amino-5-bromothiazole | 4-Fluorophenylboronic acid | Not specified | Suzuki | N-(5-(4-Fluorophenyl)thiazol-2-yl) derivative |

| Aryl halide | Aryl boronic acid | Pd(PPh3)4, base | Suzuki | Biaryl compound |

Ring-Opening and Rearrangement Reactions of the Thiazole Core

The thiazole ring, a key structural motif in many biologically active compounds, can undergo ring-opening and rearrangement reactions under specific conditions, allowing for the synthesis of diverse heterocyclic structures. While information specifically detailing these reactions for this compound is limited, general principles of thiazole chemistry can provide insights into its potential reactivity.

Thiazolium salts, which can be formed from thiazole derivatives, are known to undergo rearrangement reactions. For instance, enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts have been utilized to synthesize other thiazole and 1,4-thiazine derivatives. rsc.org Additionally, a novel transformation of β-1,2,3-thiadiazol-5-yl enamines into thieno[2,3-d]pyridazines involves a ring rearrangement of 5-vinyl-1,2,3-thiadiazoles into pyridazine-4-thiolates. researchgate.net Another example is the Brønsted acid-promoted ring-opening and annulation of 2H-azirines with thioamides to produce 2,4,5-trisubstituted thiazoles. rsc.org This reaction proceeds through the breaking of a chemical bond in the 2H-azirine, followed by annulation and hydrogen atom rearrangement. rsc.org

These examples from broader thiazole chemistry suggest that the thiazole core of this compound could potentially be manipulated through similar ring-opening and rearrangement strategies to access novel heterocyclic scaffolds.

Synthesis of Multimeric and Hybrid Thiazole Structures

The synthesis of molecules containing multiple thiazole units or hybrid structures that integrate the thiazole moiety with other heterocyclic systems is a significant area of research, driven by the potential for enhanced biological activity.

Integration with Other Heterocyclic Systems (e.g., Pyridines, Quinolines)

The hybridization of the thiazole ring with other heterocyclic systems like pyridine (B92270) and quinoline (B57606) is a well-established strategy for developing new bioactive molecules. nih.govmdpi.compleiades.onlinejohnshopkins.edursc.orgresearchgate.netacs.org

Thiazole-Pyridine Hybrids:

Several synthetic approaches have been developed to create thiazole-pyridine hybrid molecules. One method involves the reaction of a precursor like 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various α-halogenated carbonyl compounds. nih.govresearchgate.net Another strategy involves the condensation of 2-(4-formylphenoxy)-N-(thiazol-2-yl)acetamide with cyanoacetic hydrazide, followed by further heterocyclization and subsequent reactions. pleiades.online The Michael addition of a thiol-containing compound to an enone fragment of a pyridine-thiazole derivative has also been reported. mdpi.com

Thiazole-Quinoline Hybrids:

The synthesis of quinoline-thiazole hybrids often involves the cyclization of thiosemicarbazones derived from quinoline precursors with reagents like ethyl chloroacetate (B1199739) or chloroacetone. nih.govjohnshopkins.eduresearchgate.net These hybrid molecules have shown potential as antimicrobial agents. nih.govjohnshopkins.eduresearchgate.net Another approach involves linking the quinoline and thiazole ring systems through a hydrazone bridge, with various substitutions on the thiazole ring. nih.gov Ultrasound irradiation has also been employed as a green chemistry approach for the synthesis of thiazole-quinoline hybrids. rsc.org

The amino group of this compound provides a convenient handle for its integration into such hybrid structures. For example, it could be reacted with a quinoline or pyridine derivative containing a suitable electrophilic group to form a covalent linkage, thereby creating a novel thiazole-pyridine or thiazole-quinoline hybrid.

Exploration of Novel Reaction Pathways for Further Functionalization

The functionalization of the thiazole ring is crucial for the synthesis of complex molecules with diverse properties. numberanalytics.com While the aminoethyl side chain of this compound offers a primary site for derivatization, the thiazole ring itself can also be functionalized through various modern synthetic methods.

Direct C-H Functionalization:

Direct C-H arylation of thiazole derivatives can be achieved using palladium catalysts, allowing for the introduction of aryl groups onto the thiazole ring with low catalyst loading. organic-chemistry.org This method provides an efficient way to create more complex thiazole-containing molecules.

Metal-Catalyzed Cross-Coupling Reactions:

Metal-catalyzed cross-coupling reactions are powerful tools for functionalizing thiazoles. numberanalytics.com These include:

Suzuki-Miyaura coupling: Thiazole boronic acids or esters can be coupled with aryl or alkyl halides. numberanalytics.com

Stille coupling: Thiazole stannanes can be coupled with aryl or alkyl halides. numberanalytics.com

Negishi coupling: Thiazole organozinc reagents can be coupled with aryl or alkyl halides. numberanalytics.com

These reactions typically require the pre-functionalization of the thiazole ring with a suitable group (e.g., a halogen or a boron-containing moiety).

Multicomponent Reactions (MCRs):

MCRs are efficient processes that allow for the construction of complex molecules in a single step from multiple starting materials. researchgate.net Novel MCRs have been developed for the synthesis of 2,4-disubstituted thiazoles from oxo components, primary amines, thiocarboxylic acids, and isocyanides. researchgate.net Another MCR involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides to produce thiazole derivatives. nih.gov While these methods are for the synthesis of the thiazole ring itself, they highlight the power of MCRs in heterocyclic chemistry. It is conceivable that this compound could be utilized as a building block in a multicomponent reaction to generate more complex and diverse structures.

Research Applications in Advanced Materials and Chemical Fields

Applications in Polymer Chemistry and Materials Science

The unique structural features of 2-(1,2-Thiazol-5-yl)ethan-1-amine, which include a reactive primary amine group and a thiazole (B1198619) ring, make it a candidate for investigation in the development of advanced polymers and materials. Research in this area explores how its distinct functionalities can be harnessed to create materials with tailored properties.

Utilization as Monomers or Modifiers in Polymer Synthesis

The presence of a primary amine group allows this compound to be incorporated into polymer chains. It can act as a monomer in the synthesis of various polymers, such as polyamides or polyimides, through condensation polymerization reactions. Additionally, it can be used as a modifying agent to introduce the thiazole moiety onto existing polymer backbones. This modification can influence the polymer's thermal stability, conductivity, and ability to coordinate with metals.

While the specific use of this compound in large-scale polymer production is not widely documented, the principles of polymer chemistry suggest its potential utility. For instance, the covalent integration of thiazole rings into a polymer structure is a strategy explored for creating thermally stable and potentially melt-processable precursors for conductive polymers. helsinki.fi The general class of thiazole-containing polymers is of interest for developing functional and stimuli-responsive biomaterials. helsinki.fi

Exploration in Organic Electronic and Optoelectronic Materials

Thiazole-containing compounds are of significant interest in the field of organic electronics due to the electron-rich nature of the thiazole ring, which can facilitate charge transport. These materials are investigated for their potential use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The incorporation of this compound into a polymer backbone could contribute to the development of new semiconducting polymers.

The field of conductive polymers often utilizes heterocyclic aromatic compounds. ekb.eg While extensive research has been conducted on polymers like polyaniline, polypyrrole, and polythiophene, the exploration of thiazole-based polymers is an active area of research. mdpi.com The functionalization of conductive polymers is a key strategy to enhance their properties and processability. mdpi.com Although direct research on this compound in this specific context is limited, its structural motifs are relevant to the ongoing development of novel organic electronic materials.

Development of Surface Functionalization Agents

The amine group in this compound provides a reactive handle for grafting the molecule onto various surfaces, such as metal oxides or silicon wafers. This surface functionalization can alter the surface properties, including hydrophilicity, chemical reactivity, and biocompatibility. The thiazole group, in turn, can introduce specific functionalities, such as the ability to chelate metal ions or participate in specific intermolecular interactions. Such modifications are crucial for applications in sensors, catalysis, and biomedical devices.

Role in Agrochemical Research and Development

The thiazole ring is a key structural component in a number of biologically active molecules, including some commercialized agrochemicals. herts.ac.uk This has prompted research into new thiazole derivatives for potential use in agriculture.

Investigating Contributions to Agrochemical Formulations

Design of Delivery Systems for Active Agrochemical Ingredients

The development of controlled-release and targeted delivery systems is a significant goal in modern agriculture to improve efficiency and reduce environmental impact. The amine functionality of this compound allows for its conjugation to active agrochemical ingredients or its incorporation into carrier systems like nanoparticles or microcapsules. The thiazole ring could also play a role in the interaction of the delivery system with the target pest or plant, potentially leading to a more effective and targeted release of the active substance.

Studies in Corrosion Inhibition Mechanisms

Organic compounds, especially those containing heteroatoms like nitrogen, sulfur, and oxygen, are widely investigated as corrosion inhibitors for various metals and alloys. scispace.com The efficacy of these molecules is largely attributed to their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. jmaterenvironsci.com Thiazole and its derivatives have emerged as a promising class of corrosion inhibitors due to their distinct structural features. scispace.com

Surface Adsorption and Protective Layer Formation

The primary mechanism by which thiazole derivatives prevent corrosion is through adsorption onto the metal surface. jmaterenvironsci.com This process involves the sharing of electrons between the inhibitor molecule and the metal. The thiazole ring, with its nitrogen and sulfur heteroatoms, possesses lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms like iron, forming coordinate covalent bonds. scispace.comjmaterenvironsci.com Additionally, the π-electrons of the aromatic thiazole ring can interact with the metal surface. scispace.com

This adsorption leads to the formation of a protective film on the metal. researchgate.net This film acts as a physical barrier, blocking the active sites on the metal surface where electrochemical corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would otherwise occur. jmaterenvironsci.comnih.gov Studies on related thiadiazole derivatives have shown that these compounds can function as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. nih.gov The adsorption process can be influenced by the specific metal, the nature of the corrosive medium, and the concentration of the inhibitor. nih.gov The formation of this surface layer can be described by various adsorption isotherms, with some studies on related compounds indicating that the process follows the Langmuir adsorption isotherm. nih.gov

Structure-Performance Relationships in Metal Protection

The specific chemical structure of an inhibitor molecule plays a critical role in determining its performance. For thiazole and thiadiazole derivatives, several structural factors influence their effectiveness.

Heteroatoms : The presence of both sulfur and nitrogen in the ring is fundamental to their inhibitory action. Compounds containing both S and N atoms often show superior performance compared to those with only one type of heteroatom. nih.gov The higher number of heteroatoms in thiadiazoles compared to thiazoles is often cited as a reason for their enhanced adsorption and inhibition efficiency. nih.gov

Functional Groups : The nature of substituent groups on the thiazole ring significantly impacts performance. Electron-donating groups (e.g., -NH₂, -OH) can increase the electron density on the molecule, enhancing its ability to donate electrons to the metal and thereby strengthening the adsorption bond. researchgate.net Conversely, electron-withdrawing groups (e.g., -NO₂) may decrease the inhibition activity. researchgate.net The amino group in this compound is an electron-donating group, suggesting it would contribute positively to its inhibition potential.

Molecular Structure and Adsorption Energy : Theoretical studies using quantum chemistry calculations have been employed to correlate molecular structure with inhibition efficiency. A study on 1,3-thiazole and its amino derivatives (2-amino-1,3-thiazole and 4-amino-1,3-thiazole) found that 4-amino-1,3-thiazole exhibited the highest reaction activity and the strongest binding energy on an iron surface, indicating that the substituent position is a key factor. daneshyari.com

| Inhibitor Class/Compound | Metal | Corrosive Medium | Key Research Finding | Citation |

|---|---|---|---|---|

| Thiadiazole Derivatives | Mild Steel | H₂SO₄ | Acts as a mixed-type inhibitor; adsorption follows Langmuir isotherm. | nih.gov |

| Substituted 1,3,4-Thiadiazol-2-amines | Mild Steel | H₂SO₄ | Inhibition is due to the coverage of the metal surface by inhibitor molecules. | jmaterenvironsci.com |

| Amino-Thiazole Derivatives (Theoretical) | Mild Steel (Fe surface) | Acidic Medium | Binding energies and reaction activity are dependent on the position of the amino group on the thiazole ring. | daneshyari.com |

| Thiazole Derivatives | Copper | Acidic Chloride | Inhibition occurs via adsorption and formation of a Cu-complex on the surface. | scispace.com |

Advanced Chemical Catalysis

The field of chemical catalysis continuously seeks novel molecular scaffolds to create more efficient and selective catalysts. The structural elements of this compound make it a candidate for applications in both organometallic catalysis, as a ligand, and potentially in organocatalysis.

Ligand Design for Organometallic Catalysis

Ligands are crucial components of organometallic catalysts, as they modify the electronic and steric properties of the metal center, thereby controlling the catalyst's activity and selectivity. nih.gov Thiazole-containing molecules are recognized for their utility as ligands in transition-metal-catalyzed reactions. researchgate.net The nitrogen and sulfur atoms of the thiazole ring can act as donor atoms, coordinating to a metal center to form a stable complex.

Research has demonstrated the successful synthesis of novel thiazole-based N,P-ligands (containing both nitrogen and phosphorus donor atoms) for use in iridium-catalyzed asymmetric hydrogenation reactions. nih.gov These catalysts were found to be highly reactive and selective, showcasing the viability of the thiazole framework in designing sophisticated ligands for asymmetric catalysis. nih.gov The ethylamine (B1201723) group of this compound provides a nitrogen donor that, in conjunction with the thiazole nitrogen or sulfur, could allow it to function as a bidentate N,N or N,S ligand, a common motif in catalysis.

| Ligand Class | Metal | Catalytic Application | Key Research Finding | Citation |

|---|---|---|---|---|

| Chiral Thiazole-based N,P-Ligands | Iridium | Asymmetric Hydrogenation | New open-chain thiazole ligands were as reactive and selective as their cyclic analogues. | nih.gov |

| Axially Chiral Heteroaryl Monophosphine Ligands | Palladium, Rhodium | Asymmetric Allylic Alkylation, Asymmetric 1,4-addition | Axially chiral arylpyrazoles can be converted into effective phosphine (B1218219) ligands for catalysis. | rsc.org |

| General Thiazole Ligands | Transition Metals | Coupling Reactions | Thiazoles are generally noted for their use as ligands in various coupling reactions. | researchgate.net |

Organocatalytic Applications and Chiral Catalysis

Organocatalysis involves the use of small organic molecules, without a metal atom, to catalyze chemical reactions. Asymmetric organocatalysis, which generates a specific stereoisomer of a product, is a particularly powerful tool in modern chemistry. Amine-containing molecules are one of the most prominent classes of organocatalysts.

While the direct application of this compound as an organocatalyst is not extensively documented, its structural features are relevant to this field. The primary amine group could potentially participate in catalytic cycles, for instance, through the formation of iminium or enamine intermediates. Furthermore, the development of chiral frameworks based on heterocycles is an active area of research. rsc.org The synthesis of axially chiral thiazoles, for example, is being explored, although it presents challenges due to lower rotational barriers compared to other biaryl systems. rsc.org Successfully creating chiral versions of thiazole-based compounds could unlock their potential as a new class of chiral ligands or organocatalysts for asymmetric synthesis. rsc.org The development of chemoenzymatic methods, using enzymes to catalyze reactions for creating thiazole derivatives, also points to the expanding toolkit for synthesizing complex thiazole structures. nih.gov

Future Research Directions and Perspectives

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule often resides in a single enantiomer. More than 80% of all drugs and drug candidates feature an amine functional group, and many of these are chiral. yale.edu Future work will likely focus on developing novel asymmetric routes to chiral derivatives of 2-(1,2-Thiazol-5-yl)ethan-1-amine.

Current asymmetric synthesis strategies for related heterocyclic compounds, such as Δ²-thiazolines, have employed methods like Sharpless asymmetric dihydroxylation as a key step, achieving high enantiomeric excess (up to 97%). nih.govscilit.com Similar principles could be adapted for the target molecule. The development of versatile chiral reagents, such as tert-butanesulfinamide, has proven instrumental in the asymmetric synthesis of a wide array of amines and could be applied here. yale.edu

Future research could explore:

Catalytic Asymmetric Hydrogenation: Transition-metal-catalyzed hydrogenation of imines or enamines is a direct and atom-economical method for producing chiral amines. mdpi.com Developing catalysts specifically tailored for the thiazole (B1198619) substrate would be a key objective.

Chiral Auxiliaries: The use of removable chiral auxiliaries to direct stereoselective transformations is a well-established strategy that could be optimized for the synthesis of specific stereoisomers of thiazole-containing amines.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions offers an alternative to metal-based catalysts. yale.edu Research into chiral phosphoric acids or other hydrogen-bond donors could yield efficient and selective routes.

| Synthesis Strategy | Potential Catalyst/Reagent | Key Advantages |

| Asymmetric Hydrogenation | Rhodium or Iridium complexes with chiral ligands | High atom economy, direct conversion. mdpi.com |

| Chiral Reagents | tert-Butanesulfinamide | Versatile, reliable, and widely used in industry. yale.edu |

| Asymmetric Dihydroxylation | Sharpless Dihydroxylation | Proven effectiveness for related heterocycles. nih.govscilit.com |

| Organocatalysis | Chiral Phosphoric Acids | Metal-free, environmentally benign. |

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of novel derivatives with enhanced properties, the integration of automated synthesis platforms and high-throughput experimentation (HTE) is crucial. High-throughput chemical synthesis has become increasingly important in accelerating drug discovery. nih.gov

Continuous flow microreactor technology offers significant advantages, including superior heat transfer, enhanced mixing, precise control of reaction times, and the ability to perform multistep reactions in a single, uninterrupted sequence. nih.gov An automated, multi-step continuous flow process has been successfully developed for the synthesis of other functionalized thiazoles, reducing reaction times to under 15 minutes and achieving high yields over three consecutive steps. nih.gov Applying this technology to the synthesis of this compound and its derivatives would enable the rapid generation of libraries of compounds for screening.

Combined with HTE methods, such as the chemiluminescent assays used to test imidazo[2,1-b]thiazole derivatives for acetylcholinesterase inhibition, this approach would dramatically increase the pace of research and development. nih.gov

Key Areas for Integration:

Flow Chemistry: Development of a continuous flow process for the key steps in the synthesis of the target molecule.

Robotic Platforms: Utilization of robotic systems for automated reagent dispensing, reaction monitoring, and purification.

High-Throughput Screening (HTS): Designing and implementing HTS assays to rapidly evaluate the biological activity or material properties of newly synthesized derivatives. nih.govmdpi.com

Exploration of Supramolecular Chemistry and Self-Assembly of Thiazole-Based Architectures

Supramolecular chemistry, which focuses on the study of systems held together by non-covalent intermolecular forces, offers a pathway to novel materials and functional systems. nih.gov The field has expanded to include a wide range of self-assembling systems, including films, gels, and nanostructures. nih.gov The thiazole ring, with its heteroatoms and aromatic character, is an excellent candidate for directing supramolecular self-assembly through interactions like hydrogen bonding, π-π stacking, and chalcogen bonds. nih.gov